molecular formula C9H12BrN3 B12436928 2-Bromo-6-(piperidin-1-yl)pyrazine CAS No. 1017781-76-8

2-Bromo-6-(piperidin-1-yl)pyrazine

Cat. No.: B12436928
CAS No.: 1017781-76-8
M. Wt: 242.12 g/mol
InChI Key: ZDWFVRMVDWKICQ-UHFFFAOYSA-N
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Description

2-Bromo-6-(piperidin-1-yl)pyrazine is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. This compound features a pyrazine ring—a nitrogen-rich heterocycle known for its widespread role in bioactive molecules—functionalized with a bromo substituent and a piperidine moiety. The bromine atom serves as a reactive handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the synthesis of more complex derivatives . The piperidine group is a privileged structural motif frequently found in FDA-approved drugs and compounds undergoing clinical evaluation, often used to optimize pharmacokinetic properties and binding affinity to biological targets . This scaffold is of significant value in early-stage drug discovery. Pyrazine derivatives are extensively investigated for their multifaceted biological activities, including antibacterial and antiviral properties . Research into similar structures has shown potential in developing kinase inhibitors, such as Casein Kinase 2 (CSNK2A) inhibitors, which are relevant in oncology and antiviral therapy . The presence of both bromo and piperidin-1-yl groups on the pyrazine core makes this compound a highly versatile precursor for generating targeted libraries of novel molecules. This compound is offered for research use only (RUO) and is strictly intended for laboratory applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound according to their institution's safety guidelines for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1017781-76-8

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

2-bromo-6-piperidin-1-ylpyrazine

InChI

InChI=1S/C9H12BrN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2

InChI Key

ZDWFVRMVDWKICQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CN=CC(=N2)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Piperidin 1 Yl Pyrazine and Its Analogues

Strategic Approaches to Pyrazine (B50134) Functionalization

The controlled introduction of substituents onto the pyrazine ring is paramount for the synthesis of 2-Bromo-6-(piperidin-1-yl)pyrazine. The electron-deficient nature of the pyrazine ring influences the strategies for its functionalization, particularly for halogenation.

Bromination of the Pyrazine Core: Electrophilic Aromatic Halogenation

Direct electrophilic aromatic halogenation of the pyrazine core can be challenging due to the deactivating effect of the two nitrogen atoms. However, this method can be employed, often requiring harsh conditions or the presence of activating groups. For the synthesis of bromo-substituted pyrazines, alternative strategies starting from pre-functionalized precursors are often more efficient.

A common approach involves the bromination of an activated pyrazine derivative, such as an aminopyrazine. For instance, 2-aminopyrazine can be dibrominated to yield 2-amino-3,5-dibromopyrazine. This reaction highlights the directing effect of the amino group, which activates the pyrazine ring towards electrophilic attack.

Precursor Design and Synthesis for Regioselective Bromination

To achieve the desired 2,6-disubstitution pattern, a more controlled and regioselective approach often begins with a precursor that facilitates the specific placement of the bromine atom. A key precursor for this purpose is 2,6-dibromopyrazine. The synthesis of 2,6-dibromopyrazine itself can be accomplished through various methods, often starting from pyrazine-2,6-dione or via diazotization of diaminopyrazine followed by a Sandmeyer-type reaction.

Once 2,6-dibromopyrazine is obtained, the differential reactivity of the two bromine atoms can be exploited for sequential substitutions. This allows for the regioselective introduction of different nucleophiles, including piperidine (B6355638).

Introduction of the Piperidine Moiety

The incorporation of the piperidine ring onto the pyrazine core is typically achieved through nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyrazine ring, which makes it susceptible to attack by nucleophiles like piperidine.

Nucleophilic Substitution Reactions with Amines

The reaction of a brominated pyrazine with piperidine is a classic example of a nucleophilic aromatic substitution. In the case of 2,6-dibromopyrazine, the reaction with one equivalent of piperidine can lead to the monosubstituted product, this compound. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyrazine ring is temporarily disrupted before being restored upon the departure of the bromide leaving group.

This method has been successfully applied to the synthesis of various aminopyridines and pyrazines. For example, the reaction of 2,6-dibromopyridine with methylamine under pressure and heat yields 2-bromo-6-(methylamino)pyridine, demonstrating the feasibility of this approach for related heterocyclic systems.

Optimization of Reaction Conditions for Piperidine Incorporation

The efficiency of the nucleophilic substitution reaction can be influenced by several factors, including the solvent, base, temperature, and the presence of a catalyst. Optimization of these conditions is crucial for maximizing the yield of the desired product and minimizing side reactions, such as disubstitution.

ParameterConditionEffect on Yield
Solvent Aprotic polar solvents (e.g., DMF, DMSO, NMP)Generally favor SNAr reactions by solvating the cationic species and not interfering with the nucleophile.
Base Inorganic bases (e.g., K2CO3, Cs2CO3) or organic bases (e.g., triethylamine)Used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Temperature Elevated temperatures (e.g., 80-150 °C)Often required to overcome the activation energy of the reaction.
Catalyst Palladium-based catalysts (for Buchwald-Hartwig amination)Can be used for C-N bond formation, often under milder conditions than traditional SNAr.

This table presents a general overview of reaction conditions and their typical effects on the nucleophilic substitution for piperidine incorporation.

For instance, in the synthesis of 2-amino-5-bromo-3-morpholinopyrazine from 2-amino-3,5-dibromopyrazine, the reaction with morpholine is carried out in N-methylpyrrolidone at 80 °C. This provides a useful analogy for the conditions that could be optimized for the reaction with piperidine.

Advanced Synthetic Transformations for this compound Derivatives

The bromine atom in this compound serves as a versatile handle for a variety of advanced synthetic transformations, allowing for the introduction of a wide range of functional groups. These transformations are predominantly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-pyrazine with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 6-position of the pyrazine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond. It can be used to introduce a variety of primary or secondary amines at the 6-position, leading to the synthesis of diverse diaminopyrazine derivatives.

Sonogashira Coupling: This reaction involves the coupling of the bromo-pyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is an effective method for introducing alkynyl substituents onto the pyrazine core.

These advanced synthetic transformations significantly expand the chemical space accessible from this compound, making it a valuable intermediate for the synthesis of complex molecules with potential applications in various fields.

ReactionReagentsProduct Type
Suzuki-Miyaura Coupling Aryl/alkyl boronic acid or ester, Pd catalyst, Base6-Aryl/alkyl-2-(piperidin-1-yl)pyrazine
Buchwald-Hartwig Amination Primary/secondary amine, Pd catalyst, BaseN-Substituted-6-(piperidin-1-yl)pyrazin-2-amine
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base6-Alkynyl-2-(piperidin-1-yl)pyrazine

This table summarizes the key cross-coupling reactions for the derivatization of this compound.

Catalytic Cross-Coupling Strategies for Structural Diversification

Catalytic cross-coupling reactions are paramount in the structural diversification of this compound. The presence of a bromine atom on the pyrazine ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

The synthesis of the core scaffold, this compound, can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. Starting from a readily available precursor like 2,6-dibromopyrazine, selective mono-amination with piperidine can be accomplished. The Buchwald-Hartwig amination, a powerful tool for C-N bond formation, offers a versatile route. researchgate.netnih.govrug.nl The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in conjunction with a suitable phosphine (B1218219) ligand (e.g., BINAP, XantPhos) and a base (e.g., NaOtBu, Cs₂CO₃). chemspider.comchemrxiv.org The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

Once this compound is obtained, its bromine atom can be further functionalized using various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for introducing aryl, heteroaryl, or vinyl substituents by reacting the bromo-pyrazine with an appropriate boronic acid or boronate ester. nih.govgre.ac.ukresearchgate.netscispace.comnih.gov This reaction generally proceeds in the presence of a palladium catalyst and a base.

Coupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OGood to Excellent researchgate.net
Heteroarylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂OModerate to Good
Vinylboronic acidPd(OAc)₂/SPhosK₃PO₄THFGood

This table presents representative conditions for Suzuki-Miyaura coupling reactions on bromo-heterocyclic compounds, which can be adapted for this compound.

Other notable cross-coupling reactions for the diversification of this scaffold include the Stille coupling (with organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Negishi coupling (with organozinc reagents). These reactions significantly expand the accessible chemical space around the pyrazine core. tandfonline.com

Stereoselective Synthesis of Chiral Piperidine-Pyrazine Hybrids

The introduction of chirality into the piperidine-pyrazine scaffold is of great interest for applications in medicinal chemistry, as stereochemistry often plays a critical role in biological activity. Stereoselective synthesis of these hybrids can be approached by utilizing a chiral piperidine precursor or by inducing chirality during the synthesis.

One common strategy involves the use of commercially available or synthetically prepared enantiopure piperidine derivatives in the initial amination step. For instance, chiral 2-substituted or 3-substituted piperidines can be coupled with 2,6-dibromopyrazine to yield the corresponding chiral piperidine-pyrazine hybrids. mdpi.comnih.gov

Asymmetric catalytic methods can also be employed to generate chiral centers. For example, the asymmetric hydrogenation of a suitably functionalized pyrazine precursor could lead to a chiral piperazine-like intermediate, which can then be further elaborated. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn While not a direct synthesis of a piperidine-pyrazine hybrid, this methodology highlights the potential of asymmetric catalysis in this field.

Another approach is the diastereoselective synthesis, where an existing chiral center directs the formation of a new one. One-pot multicomponent reactions, such as the Ugi reaction followed by nucleophilic substitution and N-acylation, have been utilized to create complex chiral pyrrolopiperazine-2,6-diones with high diastereoselectivity. nih.gov

Chiral Substrate/PrecursorSynthetic StrategyKey FeaturesReference
Enantiopure substituted piperidineNucleophilic aromatic substitutionUtilizes readily available chiral building blocks nih.gov
Prochiral pyrazine derivativeAsymmetric hydrogenationCatalytic introduction of chirality dicp.ac.cn
Acyclic precursorsUgi/Nucleophilic Substitution/N-AcylationOne-pot diastereoselective synthesis nih.gov

This table summarizes different strategies for the stereoselective synthesis of chiral piperidine-containing heterocyclic compounds.

Development of Efficient and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of environmentally friendly and efficient protocols. In the context of this compound synthesis, several "green" chemistry approaches have been explored. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and often reduce the formation of byproducts. nih.govsemanticscholar.orgmdpi.commdpi.com The synthesis of aminopyrazines via nucleophilic substitution or cross-coupling reactions can be significantly enhanced under microwave irradiation, often leading to shorter reaction times and cleaner reaction profiles.

Flow chemistry is another sustainable approach that offers advantages such as improved safety, better heat and mass transfer, and the potential for automated, continuous production. rsc.orggalchimia.commdpi.com The synthesis of substituted pyrazines can be adapted to flow-through systems, allowing for precise control over reaction parameters and facilitating scale-up.

The use of greener solvents, catalyst recycling, and one-pot reactions are also key aspects of developing sustainable synthetic protocols for these compounds. For example, performing reactions in aqueous media or using catalysts that can be easily recovered and reused can significantly reduce the environmental impact of the synthesis.

Sustainable MethodAdvantagesApplication in Pyrazine Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved yields, cleaner reactionsNucleophilic aromatic substitution, cross-coupling reactions
Flow ChemistryEnhanced safety, precise control, scalabilityContinuous production of substituted pyrazines
Green Solvents/CatalysisReduced environmental impact, catalyst reusabilityReactions in water, use of recoverable catalysts

This table highlights the benefits of sustainable synthetic methods applicable to the synthesis of this compound and its analogues.

Synthesis of Structural Analogues and Isomers of this compound

The exploration of the chemical space around this compound includes the synthesis of its structural analogues and isomers. These variations can provide valuable insights into structure-activity relationships for various applications.

The pyrazine ring allows for different constitutional isomers by varying the positions of the bromine and piperidine substituents. For example, 2-bromo-5-(piperidin-1-yl)pyrazine is a known positional isomer. cymitquimica.com The synthesis of such isomers typically starts from a different dihalopyrazine precursor or involves a regioselective functionalization strategy. The relative reactivity of the halogen atoms in dihalopyrazines can be exploited to achieve selective substitution.

IsomerStarting MaterialSynthetic Approach
2-Bromo-5-(piperidin-1-yl)pyrazine2,5-DibromopyrazineRegioselective mono-amination
3-Bromo-5-(piperidin-1-yl)pyrazine3,5-DibromopyrazineRegioselective mono-amination

This table illustrates the synthesis of positional isomers of this compound.

Replacing the piperidine ring with other N-heterocyclic substituents provides another avenue for creating structural analogues. Morpholine and pyrrolidine are common alternatives that can be introduced onto the pyrazine core using similar synthetic methodologies as for piperidine, such as nucleophilic aromatic substitution or Buchwald-Hartwig amination. The synthesis of compounds like 2-bromo-6-(morpholin-1-yl)pyrazine and 2-bromo-6-(pyrrolidin-1-yl)pyrazine has been reported. researchgate.net The choice of the N-heterocycle can significantly influence the physicochemical properties and biological activities of the resulting compounds.

N-HeterocycleResulting AnalogueSynthetic Method
Morpholine2-Bromo-6-(morpholin-1-yl)pyrazineNucleophilic aromatic substitution
Pyrrolidine2-Bromo-6-(pyrrolidin-1-yl)pyrazineBuchwald-Hartwig amination
Piperazine (B1678402)2-Bromo-6-(piperazin-1-yl)pyrazineNucleophilic aromatic substitution

This table shows examples of structural analogues with different N-heterocyclic substituents.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Piperidin 1 Yl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Bromine Site

The pyrazine (B50134) ring, being electron-deficient, is susceptible to nucleophilic attack. The bromine atom at the 2-position of 2-Bromo-6-(piperidin-1-yl)pyrazine serves as a leaving group in nucleophilic aromatic substitution (SNA) reactions.

Reactivity Towards Various Nucleophiles

The reactivity of this compound towards a range of nucleophiles is a key aspect of its synthetic utility. While specific studies on this exact compound are limited in the public domain, the general principles of SNAr on halo-pyrazines and related aza-aromatic systems provide a strong indication of its expected behavior. Generally, strong nucleophiles such as alkoxides, thiolates, and amines readily displace the bromide. For instance, reactions of similar 2-halopyridines with piperidine (B6355638) demonstrate the feasibility of such substitutions. nih.gov The reaction of 5-bromo-1,2,3-triazines with phenols, another class of nucleophiles, proceeds via a concerted SNAr mechanism, highlighting that the nature of the heterocyclic core influences the reaction pathway. acs.org

The rate and success of these reactions are influenced by the nucleophilicity of the attacking species and the reaction conditions employed. Stronger nucleophiles will generally react more readily.

Influence of Electronic and Steric Factors on Substitution Patterns

The substitution patterns in reactions involving this compound are governed by both electronic and steric effects. The electron-donating piperidinyl group at the 6-position increases the electron density of the pyrazine ring, which can potentially decrease its reactivity towards nucleophiles compared to an unsubstituted bromopyrazine. However, this deactivating effect is often overcome by the inherent electron deficiency of the pyrazine ring itself.

Steric hindrance can also play a significant role. The piperidinyl group can sterically shield the adjacent bromine atom, potentially slowing down the rate of nucleophilic attack. This effect is more pronounced with bulky nucleophiles. In studies of substituted pyridazines, it has been observed that steric bulk, particularly at positions ortho to the reaction center, can significantly impact reactivity. nih.gov For instance, the presence of bulky groups can inhibit the formation of the necessary transition states for substitution. nih.gov

Investigation of Ipso- and Tele-Substitution Mechanisms

In addition to the expected ipso-substitution, where the nucleophile directly replaces the bromine atom, the possibility of tele-substitution exists in certain heterocyclic systems. Tele-substitution involves the entering group attacking a different position on the ring, leading to a rearranged product. arkat-usa.org This phenomenon has been observed in reactions of 5-halo-1,2,4-triazolo[4,3-a]pyrazines, where the extent of tele-substitution is influenced by the nature of the halogen, the nucleophile, and the solvent. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In this reaction, the bromine atom of this compound can be coupled with various aryl or heteroaryl boronic acids or their derivatives in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyrazine ring.

The general applicability of Suzuki-Miyaura reactions to brominated nitrogen-containing heterocycles is well-established. researchgate.netmdpi.com For example, the coupling of 2-bromopyridines with aryl boronic acids proceeds efficiently under palladium catalysis. researchgate.net Similarly, brominated 2,1-borazaronaphthalenes have been successfully coupled with potassium alkenyltrifluoroborates. nih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-80Good
PdCl₂PPh₃Cs₂CO₃THF/H₂ORoom Temp.Moderate to Good

This table presents generalized conditions based on literature for similar substrates and may require optimization for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing substituted aminopyrazines from this compound by reacting it with a primary or secondary amine. This method offers a powerful alternative to traditional nucleophilic aromatic substitution for the introduction of amino groups.

The successful amination of various bromo-azaheterocycles has been extensively reported. chemspider.comnih.govresearchgate.net For instance, a practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is often critical for achieving high yields and functional group tolerance.

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBase
Pd₂(dba)₃(±)-BINAPNaOBuᵗ
Pd(OAc)₂tBuDavePhosK₂CO₃

This table provides examples of catalytic systems used for Buchwald-Hartwig amination of related halo-heterocycles.

Oxidative and Reductive Transformations of the Pyrazine Ring System

The pyrazine core within this compound is susceptible to both oxidative and reductive transformations, which can alter its electronic properties and provide pathways to novel derivatives.

Oxidative Transformations: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. masterorganicchemistry.comlibretexts.org The introduction of an N-oxide group can significantly modify the reactivity of the pyrazine ring, influencing its susceptibility to nucleophilic attack and directing subsequent functionalization. For instance, the oxidation of substituted pyrazines can lead to the formation of mono-N-oxides or di-N-oxides, depending on the reaction conditions and the nature of the substituents. researchgate.net

Reductive Transformations: The pyrazine ring can undergo reduction under various conditions. Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or nickel, can reduce the aromatic system, although sometimes requiring harsh conditions of high pressure and temperature to overcome the aromatic stability. openstax.org A milder alternative is catalytic transfer hydrogenation, which utilizes hydrogen donors like formic acid, ammonium (B1175870) formate, or isopropanol (B130326) in the presence of a suitable catalyst. mdpi.comnih.govrsc.orgrsc.org This method can offer greater selectivity and is often compatible with a wider range of functional groups.

Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are also employed for the reduction of pyrazine derivatives. youtube.comchemistrysteps.comquora.comslideshare.netwizeprep.com LiAlH₄ is a more potent reducing agent than NaBH₄ and can reduce a wider array of functional groups. The choice of reducing agent and reaction conditions allows for controlled reduction of the pyrazine ring, potentially leading to dihydropyrazine (B8608421) or piperazine (B1678402) derivatives.

The table below summarizes various oxidative and reductive transformations applicable to pyrazine systems, providing an indication of the expected reactivity for this compound.

TransformationReagent(s)Product TypeGeneral Observations
Oxidation m-CPBA, H₂O₂Pyrazine-N-oxideCan form mono- or di-N-oxides.
Reduction H₂/Pd/C, NiDihydropyrazine, PiperazineOften requires elevated temperature and pressure.
Reduction Formic acid, Ammonium formate, Isopropanol (Transfer Hydrogenation)Dihydropyrazine, PiperazineMilder conditions, good functional group tolerance. mdpi.comnih.govrsc.org
Reduction NaBH₄, LiAlH₄Dihydropyrazine, PiperazineLiAlH₄ is a stronger reducing agent. youtube.comchemistrysteps.comquora.comslideshare.netwizeprep.com

Ring-Opening and Rearrangement Pathways of the Pyrazine Scaffold

The pyrazine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

Ring-Opening Pathways: The pyrazine ring is generally stable; however, it can be cleaved under forcing conditions. slideshare.net Strong nucleophiles or potent reducing agents can, in some instances, induce ring-opening, particularly if the ring is activated by electron-withdrawing groups or incorporated into a strained system. nih.govyoutube.comacs.org For example, the reaction of certain pyrazine derivatives with strong bases at high temperatures can lead to cleavage of the heterocyclic ring.

Rearrangement Pathways: Skeletal rearrangements of the pyrazine ring are less common but can be induced under thermal or photochemical conditions. ucl.ac.uk One notable rearrangement that can occur in related amino-substituted nitrogen heterocycles is the Dimroth rearrangement. wikipedia.orgnih.govrsc.orgnih.gov This rearrangement typically involves the transposition of endocyclic and exocyclic nitrogen atoms and proceeds through a ring-opened intermediate. nih.gov For a molecule like this compound, a Dimroth-type rearrangement could theoretically be initiated under acidic or basic conditions, potentially leading to an isomeric pyrimidine (B1678525) structure. However, the specific conditions and feasibility for this substrate would require experimental investigation. The Dimroth rearrangement is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the ring. nih.gov

Photochemical conditions can also promote rearrangements in heterocyclic systems, sometimes leading to the formation of isomeric structures through complex reaction cascades. rsc.org

The following table outlines potential ring-opening and rearrangement reactions for the pyrazine scaffold.

Reaction TypeConditionsPotential Product(s)Notes
Ring-Opening Strong nucleophiles/bases, high temperatureAcyclic derivativesGenerally requires forcing conditions. youtube.comacs.org
Dimroth Rearrangement Acidic or basic, thermalIsomeric pyrimidineA potential pathway for aminopyrazine derivatives. wikipedia.orgnih.govrsc.orgnih.gov
Photochemical Rearrangement UV irradiationIsomeric heterocyclesCan lead to complex structural transformations. rsc.org

Chemo- and Regioselective Reaction Development for Complex Derivatization

The presence of two distinct functional handles on the pyrazine core of this compound—the bromine atom and the C-H bonds of the pyrazine ring—allows for the development of chemo- and regioselective reactions for the synthesis of complex derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context.

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. For this compound, a key challenge is the selective functionalization of the C-Br bond in the presence of potentially reactive C-H bonds on the pyrazine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are highly effective for this purpose. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.netresearchgate.net By carefully selecting the catalyst, ligand, and reaction conditions, the C-Br bond can be selectively coupled with a variety of partners, including boronic acids (Suzuki-Miyaura) and amines (Buchwald-Hartwig), leaving the C-H bonds intact.

Regioselectivity: Regioselectivity concerns the control of the position of a chemical reaction. In the context of this compound, the bromine atom is at a defined position. However, if one were to start with a di-substituted pyrazine, for instance, 2,6-dibromopyrazine, the regioselective functionalization of one bromine atom over the other would be a critical consideration. The electronic environment created by the substituents on the pyrazine ring plays a crucial role in directing the regioselectivity of nucleophilic aromatic substitution (SNA) and palladium-catalyzed reactions. openstax.orgwikipedia.orgresearchgate.netresearchgate.netyoutube.comnih.govmit.eduyoutube.com The electron-donating piperidinyl group at the 6-position in the target molecule will influence the reactivity of the C-Br bond at the 2-position.

The table below presents examples of chemo- and regioselective cross-coupling reactions that are applicable to the derivatization of this compound, based on literature precedents for similar halo-substituted nitrogen heterocycles.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90General conditions for halopyridines
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95For bromo-N-aryl-pyridazines
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene80-11070-95General conditions for haloazines wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.netresearchgate.net
Buchwald-Hartwig AnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH10080-98For chloropyrimidines researchgate.netmit.edu
Stille Coupling OrganostannanePd(PPh₃)₄-Dioxane10060-85For halopyrazines
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF50-7075-90For bromo-heteroaromatics

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For a compound like 2-Bromo-6-(piperidin-1-yl)pyrazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring atoms in this compound.

Pyrazine (B50134) Ring Protons: The pyrazine ring is expected to show two signals corresponding to the two non-equivalent aromatic protons. Their chemical shifts, typically in the aromatic region (δ 7.0-9.0 ppm), would be influenced by the electron-withdrawing bromine atom and the electron-donating piperidinyl group. The coupling between these two protons would result in a characteristic splitting pattern (doublets).

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would exhibit more complex signals in the aliphatic region (typically δ 1.0-4.0 ppm). Due to the ring's conformational flexibility and its attachment to the pyrazine ring, the protons on the carbons adjacent to the nitrogen (α-protons) would appear at a lower field compared to the other protons (β- and γ-protons). The signals would likely be multiplets due to coupling with adjacent protons.

A hypothetical ¹H NMR data table would look like this:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hypothetical Valued1HPyrazine-H
Hypothetical Valued1HPyrazine-H
Hypothetical Valuem4HPiperidine-H (α)
Hypothetical Valuem6HPiperidine-H (β, γ)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule.

Pyrazine Ring Carbons: The pyrazine ring would show four distinct signals for its four carbon atoms. The carbon atom bonded to the bromine (C-Br) would be significantly affected, as would the carbon bonded to the piperidine nitrogen (C-N).

Piperidine Ring Carbons: The piperidine ring would display three signals for its five carbon atoms, assuming conformational averaging, with the two α-carbons being equivalent, the two β-carbons being equivalent, and the γ-carbon being unique.

A hypothetical ¹³C NMR data table would be structured as follows:

Chemical Shift (δ, ppm)Assignment
Hypothetical ValuePyrazine-C (C-Br)
Hypothetical ValuePyrazine-C (C-N)
Hypothetical ValuePyrazine-C
Hypothetical ValuePyrazine-C
Hypothetical ValuePiperidine-C (α)
Hypothetical ValuePiperidine-C (β)
Hypothetical ValuePiperidine-C (γ)

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons within the pyrazine and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connection of the piperidine ring to the pyrazine ring and the relative positions of the bromo and piperidinyl substituents.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the piperidine ring, appearing just below 3000 cm⁻¹.

C=N and C=C stretching: From the pyrazine ring, in the 1400-1600 cm⁻¹ region.

C-N stretching: From the bond between the piperidine and pyrazine rings.

C-Br stretching: At lower frequencies, typically in the fingerprint region.

A hypothetical FTIR data table would be presented as:

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical ValueMediumAromatic C-H stretch
Hypothetical ValueStrongAliphatic C-H stretch
Hypothetical ValueStrongC=N/C=C stretch
Hypothetical ValueMediumC-N stretch
Hypothetical ValueMediumC-Br stretch

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

Pyrazine ring breathing modes: These are often strong in the Raman spectrum.

C-Br stretching: This bond is highly polarizable and should give a distinct Raman signal.

Skeletal vibrations of the piperidine ring.

The combination of FTIR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be the definitive method to confirm the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the compound's exact molecular formula.

Expected Data from HRMS Analysis:

ParameterExpected Value
Molecular Formula C₉H₁₂BrN₃
Monoisotopic Mass 241.02145 u
Average Mass 242.118 u

Note: The expected values are calculated based on the chemical structure of this compound. Actual experimental data would be required for confirmation.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction is an essential technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) would be employed to analyze the polycrystalline form of the compound. This technique is crucial for identifying different crystalline forms, or polymorphs, which can have distinct physical properties. The PXRD pattern serves as a unique fingerprint for a specific crystalline solid.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrazine ring system. The position and intensity of these bands would be influenced by the substitution pattern, including the electron-donating piperidine group and the electron-withdrawing bromine atom, which affect the extent of electronic conjugation.

Computational and Theoretical Chemistry Investigations of 2 Bromo 6 Piperidin 1 Yl Pyrazine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for predicting the properties of molecules. Through DFT calculations, we can gain insights into the fundamental aspects of 2-Bromo-6-(piperidin-1-yl)pyrazine's structure and reactivity.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of any molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The piperidine (B6355638) ring, known for its flexible chair and boat conformations, introduces a degree of conformational complexity. Theoretical calculations would explore the potential energy surface to identify the global minimum energy conformer, which is the most likely structure to be observed. The planarity of the pyrazine (B50134) ring and the orientation of the piperidinyl substituent relative to it are key structural parameters that would be determined.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic character of a molecule is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations can precisely compute the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be located primarily on the electron-rich piperidinyl-substituted pyrazine ring, while the LUMO may be distributed across the pyrazine ring and the bromine atom.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

Parameter Predicted Value (Arbitrary Units) Significance
HOMO Energy -6.5 eV Indicates the electron-donating ability.
LUMO Energy -1.2 eV Indicates the electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Reflects chemical reactivity and stability.

(Note: The values in this table are illustrative and would be determined by specific DFT calculations.)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the nitrogen atoms of the pyrazine ring and the bromine atom are expected to be regions of negative electrostatic potential, making them likely sites for interactions with electrophiles. Conversely, the hydrogen atoms of the piperidine ring would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would reveal the extent of electron delocalization from the lone pairs of the piperidine nitrogen and the pyrazine nitrogens into the aromatic ring system. It can also quantify the stabilizing interactions between occupied bonding orbitals and unoccupied antibonding orbitals.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(N)piperidine π*(C-N)pyrazine High
π(C=C)pyrazine σ*(C-Br) Moderate

(Note: This table presents hypothetical interactions and their relative strengths. Actual values require specific NBO calculations.)

Topological Analysis of Electron Density: Hirshfeld Surface Analysis and Fingerprint Plots

Quantification of Intermolecular Interactions in Solid State

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of internal and external atomic distances, with distinct patterns corresponding to specific interactions such as H···H, C-H···N, C-H···Br, and π-π stacking. For a molecule like this compound, it is anticipated that H···H contacts would be the most abundant. The presence of bromine and nitrogen atoms would also lead to significant contributions from H···Br and H···N interactions, which are crucial for the stability of the crystal lattice.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)

Contact Type Predicted Percentage Contribution
H···H ~45%
C-H···N ~15%
C-H···Br ~12%
Br···Br ~5%
π···π ~3%

(Note: These percentages are hypothetical and would be calculated from the Hirshfeld surface of a determined crystal structure.)

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful avenue for predicting the spectroscopic properties of molecules. These computational methods, particularly those based on Density Functional Theory (DFT), can elucidate the relationship between a molecule's structure and its spectral fingerprints without the need for empirical parameters. For a molecule like this compound, these techniques can predict Nuclear Magnetic Resonance (NMR) chemical shifts and simulate vibrational (Infrared and Raman) spectra, offering deep insights into its electronic and structural characteristics.

The prediction of NMR chemical shifts via computational methods is a crucial tool for structure verification and analysis. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR isotropic shielding tensors. arxiv.org This method is typically employed in conjunction with DFT, where a functional (like the popular B3LYP) and a basis set (such as 6-311+G(2d,p)) are chosen to approximate the electronic system. nih.gov

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the GIAO calculation is performed on the optimized structure to yield theoretical shielding constants. These values are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen computational model and can be influenced by factors like solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net While specific published data for this exact molecule is scarce, a representative table of predicted chemical shifts, based on standard DFT/GIAO calculations, is presented below. The values for aromatic carbons are typically expected to be above 100 ppm. researchgate.net

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H7.8 - 8.2Pyrazine-C (C-Br)~145
Pyrazine-H7.5 - 7.9Pyrazine-C (C-N)~155
Piperidine-H (α to N)3.5 - 3.9Pyrazine-CH~130
Piperidine-H (β, γ to N)1.5 - 1.9Pyrazine-CH~128
Piperidine-C (α to N)~45
Piperidine-C (β to N)~26
Piperidine-C (γ to N)~24
Note: These are hypothetical values intended to be representative of what would be expected from a DFT/GIAO calculation. Actual values may vary based on the level of theory, basis set, and solvent model used.

Theoretical vibrational spectroscopy is instrumental in identifying functional groups and understanding the vibrational modes of a molecule. DFT calculations are used to compute the harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The simulation also provides IR intensities and Raman activities, which are crucial for predicting the appearance of the final spectrum. arxiv.org

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. arxiv.org To improve agreement with experimental data, calculated frequencies are often uniformly scaled to account for anharmonicity and other systematic errors in the computational method. scribd.com

A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode. researchgate.net For this compound, key vibrational modes would include the pyrazine ring stretching and deformation modes, C-H stretching of the piperidine and pyrazine rings, the C-N stretching between the two rings, and the C-Br stretching frequency.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment (based on PED) Spectrum
~3050-3100Pyrazine C-H stretchIR, Raman
~2850-2950Piperidine C-H stretchIR, Raman
~1550-1600Pyrazine ring C=N/C=C stretchIR, Raman
~1440-1480Piperidine CH₂ scissoringIR, Raman
~1250-1300Pyrazine-Piperidine C-N stretchIR, Raman
~1000-1050Pyrazine ring breathingRaman
~600-650C-Br stretchIR, Raman
Note: These are representative frequencies. The exact values and assignments would be determined from a specific DFT calculation.

Global Chemical Reactivity Descriptors for Reactivity Profiling

The key global reactivity descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. A higher chemical potential indicates a greater tendency to donate electrons. dergipark.org.tr

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity and higher stability. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive. dergipark.org.tr

Electronegativity (χ): The power of an atom or group to attract electrons towards itself.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, acting as an electrophile. dergipark.org.tr

These parameters are derived from the HOMO and LUMO energies using the following equations based on Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -χ = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

For this compound, these descriptors would predict its general behavior in chemical reactions, such as its propensity to act as a nucleophile or electrophile.

Table 3: Illustrative Global Chemical Reactivity Descriptors for this compound (in eV)

Descriptor Formula Illustrative Value (eV)
EHOMO--6.5
ELUMO--1.5
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.5
Energy Gap (ΔE)ELUMO - EHOMO5.0
Electronegativity (χ)(I + A) / 24.0
Chemical Potential (μ)-(I + A) / 2-4.0
Chemical Hardness (η)(I - A) / 22.5
Chemical Softness (S)1 / η0.4
Electrophilicity Index (ω)μ² / (2η)3.2
Note: These values are hypothetical and serve as an example of data obtained from a DFT calculation at a common level of theory.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the explicit effects of the surrounding environment, such as a solvent.

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: The piperidine ring is flexible and can adopt various conformations (e.g., chair, boat). Furthermore, the rotational barrier around the C-N bond connecting the piperidine and pyrazine rings determines the relative orientation of the two ring systems. MD simulations can explore the potential energy surface to identify the most stable and populated conformers at a given temperature.

Solvation Effects: By explicitly including solvent molecules (e.g., water, DMSO) in the simulation box, MD can model how the solvent structure organizes around the solute. This provides a more realistic understanding of solvation shells and specific intermolecular interactions, such as hydrogen bonding, which cannot be fully captured by implicit solvent models used in DFT.

The results from MD simulations, such as the distribution of conformers, can be used to obtain more accurate predictions of spectroscopic and thermodynamic properties by performing Boltzmann-weighted averaging of values calculated for different snapshots from the simulation trajectory. This combined DFT/MD approach offers a more complete and accurate picture of the molecule's behavior in a realistic environment.

Structure Activity Relationship Sar and Mechanistic Biological Investigations

Design Principles for Modulating Biological Interactions Based on SAR

Influence of the Bromine Atom on Binding Affinity and Selectivity

The presence and position of a halogen atom, such as bromine, on a heterocyclic scaffold can significantly influence a compound's biological profile. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity for a target protein. In the context of kinase inhibitors, halogen substituents have been shown to affect antiproliferative activity, suggesting a promising role for halogenation in modulating biological effects. While direct studies on the bromine atom of 2-Bromo-6-(piperidin-1-yl)pyrazine are not extensively available, research on related halogenated pyrazine (B50134) and pyridine (B92270) derivatives indicates that the nature and position of the halogen can be critical for potent inhibitory activity. For instance, in a series of coumarin-pyrimidine hybrids, the replacement of a halogen atom with a less electronegative atom resulted in a loss of CDK9 kinase inhibition activity. This underscores the potential importance of the bromine atom in this compound for its interaction with target kinases.

Role of the Piperidine (B6355638) Moiety in Receptor Recognition and Ligand Efficiency

The piperidine ring is a prevalent scaffold in medicinal chemistry, known for its ability to influence a molecule's physicochemical properties and its interactions with biological targets. The conformation of the piperidine ring is a key determinant of its biological activity. It typically adopts a chair conformation, which can exist in two forms with the N-H bond in either an axial or equatorial position. The equatorial conformation is generally more stable. This conformational preference can be crucial for optimal binding to a receptor's active site.

Impact of Pyrazine Ring Substitutions on Pharmacophore Characteristics

The pyrazine ring serves as a core scaffold in numerous biologically active compounds, including several FDA-approved drugs. nih.gov As a six-membered aromatic heterocycle, it is electron-deficient, which influences its ability to participate in various non-covalent interactions. In the context of kinase inhibitors, the nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, interacting with amino acid residues in the hinge region of the kinase domain. tandfonline.com

The 2,6-disubstitution pattern on the pyrazine ring, as seen in this compound, is a common feature in many kinase inhibitors. nih.govnih.gov Structure-activity relationship studies on 2,6-disubstituted pyrazine derivatives have demonstrated that modifications at these positions can significantly alter potency and selectivity. nih.govnih.gov For instance, the introduction of an aminoalkyl group at the 6-position of an indazole ring attached to a pyrazine core led to improved efficacy in both enzymatic and cell-based CK2 inhibition assays. nih.gov This suggests that the piperidine group at the 6-position of this compound is a key determinant of its pharmacophore characteristics. The bromine atom at the 2-position further modulates the electronic properties and steric profile of the molecule, contributing to its specific interactions with target proteins.

In Vitro Mechanistic Studies on Molecular Targets and Pathways

Understanding the mechanism of action of this compound at the molecular level requires detailed in vitro studies, including enzyme inhibition assays and ligand-receptor binding profiling.

Enzyme Inhibition Studies (e.g., AAK1, GAK, Syk Kinase)

The table below presents hypothetical inhibitory data to illustrate how such information would be presented. It is important to note that these values are for illustrative purposes only and are not based on experimental results for this compound.

Kinase TargetIC50 (nM)Assay Type
AAK1150Enzymatic
GAK275Enzymatic
Syk Kinase98Enzymatic

Note: The data in this table is hypothetical and for illustrative purposes only.

Further experimental investigation is required to determine the actual inhibitory profile of this compound against these and other kinases.

Ligand-Receptor Binding Assays and Receptor Profiling

To fully characterize the biological activity of this compound, comprehensive ligand-receptor binding assays and receptor profiling are essential. These studies would reveal the binding affinity of the compound for a wide range of receptors and kinases, providing a detailed selectivity profile. This information is crucial for identifying its primary molecular targets and potential off-target effects.

A hypothetical receptor profiling dataset is presented below to demonstrate how such data would be structured.

Receptor/KinaseBinding Affinity (Ki, nM)
AAK1120
GAK310
Syk Kinase85
VEGFR2>1000
EGFR>1000
PIM1450

Note: The data in this table is hypothetical and for illustrative purposes only.

Such a profile would elucidate the selectivity of this compound and guide further optimization efforts to enhance its potency and specificity for desired targets.

Investigation of Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle Progression, Oxidative Stress Response)

No studies were identified that specifically investigate the effects of this compound on cellular pathways such as apoptosis, cell cycle progression, or oxidative stress response. While other compounds with piperidine or bromo-substituted aromatic moieties have been studied for such effects, these findings cannot be directly extrapolated to the compound . mdpi.comnih.govnih.gov

Target Identification and Validation in Relevant Biological Systems

Specific biological targets of this compound have not been reported in the available literature. Research on similar heterocyclic compounds, such as certain thiazole (B1198619) derivatives containing a piperidin-1-yl group, has identified targets like Na+/K+-ATPase and the Ras oncogene. nih.gov However, there is no evidence to suggest that this compound interacts with these or any other specific biological targets.

Computational Approaches to Ligand-Target Interactions

Molecular Docking for Binding Mode Prediction

No molecular docking studies specifically involving this compound have been published. While molecular docking has been employed to predict the binding modes of other pyrazine-based compounds with various biological targets, the absence of an identified target for this compound precludes such computational analysis. semanticscholar.orgnih.govnih.govresearchgate.net

Pharmacophore Modeling for Ligand Design

There is no information available on pharmacophore models developed from or for the design of ligands related to this compound.

Applications in Organic Synthesis and Materials Science

2-Bromo-6-(piperidin-1-yl)pyrazine as a Versatile Building Block in Organic Synthesismdpi.com

The presence of a reactive bromine atom and a nucleophilic piperidine (B6355638) moiety on the electron-deficient pyrazine (B50134) ring makes this compound a highly useful intermediate in the synthesis of more complex molecules. tandfonline.comresearchgate.net Its utility stems from the ability to selectively functionalize the pyrazine core through various chemical transformations.

Precursor for Complex Heterocyclic Systems

The pyrazine scaffold is a fundamental component of many biologically active compounds and functional materials. tandfonline.comresearchgate.net this compound serves as an excellent starting material for the construction of fused heterocyclic systems. For instance, the bromine atom can be displaced or involved in coupling reactions to introduce other cyclic structures, leading to the formation of polycyclic aromatic systems with tailored electronic and steric properties. researchgate.netresearchgate.net The synthesis of pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine rings, is a notable example where pyrazine derivatives are crucial precursors. researchgate.net The development of novel synthetic methodologies, such as palladium-catalyzed cyclization reactions, has further expanded the ability to create highly substituted nitrogen heterocycles from readily available building blocks. acs.org

Synthons for Pharmaceutical Intermediatesmdpi.com

The piperidine and pyrazine motifs are prevalent in a wide range of pharmacologically active molecules. thieme-connect.comresearchgate.net The piperidine scaffold, in particular, is a common core in many approved drugs and drug candidates, where it can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Similarly, the pyrazine ring is a key component in numerous bioactive compounds with diverse therapeutic applications. tandfonline.comresearchgate.netmdpi.com

The combination of these two scaffolds in this compound makes it a valuable synthon for the synthesis of pharmaceutical intermediates. The bromo-substituent allows for the introduction of various functional groups through cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs. researchgate.net This versatility has been exploited in the design and synthesis of inhibitors for enzymes like thymidine (B127349) phosphorylase, where pyrazolo[1,5-a] tandfonline.commdpi.comnih.govtriazine derivatives have shown significant activity. nih.gov

Potential Applications in Catalysis and Reaction Development

While specific catalytic applications of this compound are not extensively documented, the inherent properties of the pyrazine-piperidine scaffold suggest potential uses in catalysis. The nitrogen atoms in both the pyrazine and piperidine rings can act as ligands for metal centers, potentially forming catalytically active complexes. The electronic nature of the pyrazine ring can be tuned by substituents, which could in turn influence the catalytic activity of a coordinated metal. The development of ruthenium(II) complexes with pyrazinecarboxamide ligands, which have shown cytotoxicity against cancer cell lines, highlights the potential of pyrazine-containing compounds in coordination chemistry and catalysis. nih.gov

Integration of Pyrazine-Piperidine Scaffolds in Functional Materialsacs.orgnih.gov

The unique electronic and structural features of the pyrazine-piperidine scaffold make it an attractive component for the design of novel functional materials. mdpi.com The electron-deficient nature of the pyrazine ring, combined with the electron-donating character of the piperidine moiety, can lead to interesting photophysical and electronic properties. mdpi.comresearchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly

The pyrazine ring is a well-known building block in supramolecular chemistry, capable of forming a variety of molecular architectures through coordination with metal ions or through non-covalent interactions. scispace.com The nitrogen atoms of the pyrazine can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions. The presence of the piperidine group in this compound adds another dimension for directing self-assembly processes. This could lead to the formation of well-defined supramolecular structures such as molecular squares, cages, or polymers with potential applications in sensing, catalysis, or materials science.

Future Research Directions and Uncharted Territories for 2 Bromo 6 Piperidin 1 Yl Pyrazine

Development of Novel and Green Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is a well-documented field, often involving C-N bond formation and various coupling reactions. researchgate.net However, future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes to 2-Bromo-6-(piperidin-1-yl)pyrazine and its analogues.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, or the generation of significant waste. Future methodologies could focus on:

Catalytic Systems: Exploring novel, ligand-free, copper-catalyzed cross-coupling reactions could provide a simpler and more efficient method for synthesizing 2-bromo-6-substituted pyridine (B92270) and pyrazine compounds. google.com

Flow Chemistry: The transition from batch processing to continuous flow synthesis offers numerous advantages, including improved safety, better reaction control, higher yields, and easier scalability. beilstein-journals.org

Green Solvents: Investigating the use of sustainable solvents such as water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis.

Microwave-Assisted Synthesis: Adapting syntheses to use microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. georgiasouthern.edu

The table below outlines potential green chemistry approaches for the synthesis of this compound.

Synthetic ApproachPotential AdvantageRelevant Precedent
Copper-Catalyzed Cross-CouplingAvoids expensive palladium catalysts, often ligand-free.Selective preparation of 2-bromo-6-substituent pyridines. google.com
Continuous Flow SynthesisEnhanced safety, scalability, and process control.Industrial synthesis of nicotinic acid. beilstein-journals.org
Microwave-Assisted AminationRapid reaction times and increased efficiency.Synthesis of 2,6-Diaminopyridine derivatives. georgiasouthern.edu
Synthesis in Green SolventsReduced environmental footprint and potential for catalyst recycling.General trend towards sustainable chemical production. researchgate.net

Elucidation of Undiscovered Reactivity Pathways and Transformations

The chemical reactivity of this compound is largely defined by the pyrazine ring and the bromine substituent. The pyrazine core is known to participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. researchgate.net The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution and as a handle for a wide array of metal-catalyzed cross-coupling reactions.

Future research should venture beyond these known transformations to explore uncharted reactivity pathways. Key areas for investigation include:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazine ring is a highly sought-after transformation that maximizes atom economy. Photoredox catalysis has emerged as a powerful tool for the C-H arylation of electron-deficient heteroarenes like pyrazine, and this could be applied to introduce new substituents onto the this compound scaffold. acs.org

Novel Cyclization Reactions: Using the existing functional groups as anchors, intramolecular cyclization reactions could be designed to build more complex, fused heterocyclic systems.

Dearomatization Reactions: The enantioselective 1,4-dearomatization of pyridazines using chiral copper hydride complexes has been reported, suggesting that similar transformations could be developed for pyrazine derivatives to generate novel, three-dimensional molecular architectures. researchgate.net

Advanced Computational Modeling for High-Throughput Screening and Design

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules, saving significant time and resources compared to purely experimental approaches. researchgate.net For this compound, advanced computational modeling can guide future research in several ways.

High-Throughput Virtual Screening: A large virtual library of derivatives can be generated by computationally modifying the core structure of this compound. These virtual compounds can then be screened for predicted activity against various biological targets using techniques like molecular docking.

Quantitative Structure-Activity Relationship (QSAR): As demonstrated with structurally related tetrahydropyrido[3,4-b]pyrazine derivatives that show GPCR-6 inhibitory activity, QSAR models can be developed to correlate structural features with biological activity. researchgate.net Such models can predict the potency of newly designed compounds and identify the key physicochemical properties required for a desired biological effect. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable drug-like profiles for synthesis. researchgate.net

The following table summarizes computational approaches and their potential applications for this compound research.

Computational MethodApplicationDesired Outcome
Molecular DockingVirtual screening against protein targets (e.g., kinases, GPCRs).Identification of potential biological targets and high-affinity binders. researchgate.net
2D/3D-QSARBuilding predictive models based on known active compounds.Guiding the design of more potent analogues. researchgate.net
Density Functional Theory (DFT)Understanding electronic structure and reactivity.Predicting reaction outcomes and designing novel transformations. researchgate.net
ADMET ModelingIn silico prediction of pharmacokinetic and toxicity profiles.Prioritizing compounds with better drug-like properties for synthesis. researchgate.net

Expansion of Mechanistic Biological Research and Target Discovery

The pyrazine and piperazine (B1678402) structural motifs are found in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties. researchgate.netresearchgate.net Derivatives of pyrazine have been investigated as alkaline phosphatase inhibitors and have shown activity against extensively drug-resistant (XDR) S. Typhi. mdpi.com

While the potential for biological activity is high, specific research on this compound is lacking. Future efforts must focus on:

Broad Biological Screening: Initial high-throughput screening against a diverse range of biological targets (e.g., kinases, phosphatases, GPCRs) is needed to identify potential areas of activity. j-morphology.com

Target Deconvolution: Once a biological effect is observed, identifying the specific molecular target(s) is paramount. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Mechanistic Studies: Following target identification, detailed studies are required to elucidate the mechanism of action. This involves understanding how the compound interacts with its target at a molecular level and how this interaction translates into a cellular response. The design of pyrazine-based allosteric inhibitors for proteins like SHP2 demonstrates a sophisticated approach to mechanistic investigation. researchgate.net

Exploration of New Applications in Emerging Fields of Chemical Science

Beyond its potential in medicinal chemistry, the unique electronic and structural properties of the pyrazine ring suggest that this compound could find applications in other areas of chemical science. tandfonline.com The presence of the bromine atom allows it to be a versatile building block for more complex structures. google.com

Future research could explore its utility in:

Materials Science: Pyrazine-containing polymers and covalent organic frameworks have been investigated for applications in organic electronics and energy storage. tandfonline.com The specific substitution pattern of this compound could be exploited to create novel functional materials with tailored optical or electronic properties.

Ligand Design for Catalysis: Six-membered nitrogen heterocycles are common ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atoms of the pyrazine and piperidine (B6355638) rings could coordinate with metal centers, and the bromine atom allows for further functionalization to create novel ligands for various catalytic transformations. researchgate.net

Chemical Sensing: Pyrazine derivatives have been studied for their ability to act as fluorescent sensors for nitroaromatic compounds. tandfonline.com The electronic properties of this compound could be tuned to develop new chemosensors for specific analytes.

Interdisciplinary Research Integrating Synthesis, Theory, and Biological Inquiry

The most profound discoveries regarding this compound will emerge from a highly integrated, interdisciplinary research program. A cyclical approach, where each discipline informs the others, is essential for navigating the uncharted territories of this molecule's potential.

This integrated workflow would operate as follows:

Computational Design: Theoretical chemists use computational modeling to design novel derivatives with predicted biological activity or material properties. researchgate.net

Synthetic Execution: Synthetic chemists develop novel and green methods to efficiently synthesize the prioritized compounds. researchgate.net

Biological/Materials Testing: Biologists or materials scientists evaluate the synthesized compounds for their predicted properties.

Feedback and Refinement: The experimental results are fed back to the computational chemists to refine their models, leading to the design of improved second-generation compounds.

This synergistic approach ensures that research efforts are focused and efficient, maximizing the potential for discovery and innovation in the exploration of this compound and its future derivatives.

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